molecular formula C10H8N2O3S B14412090 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid CAS No. 83070-53-5

4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid

Cat. No.: B14412090
CAS No.: 83070-53-5
M. Wt: 236.25 g/mol
InChI Key: FAZCRRBZLANAHU-UHFFFAOYSA-N
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Description

4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid is a heterocyclic compound that contains a thiadiazine ring fused with a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid include other thiadiazine derivatives and benzoic acid derivatives. For instance:

Properties

CAS No.

83070-53-5

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

4-(5-oxo-4H-1,3,4-thiadiazin-2-yl)benzoic acid

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-9(12-11-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,13)(H,14,15)

InChI Key

FAZCRRBZLANAHU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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